Cas no 23876-39-3 (4,7-dimethoxy-1H-Indole)

4,7-dimethoxy-1H-Indole 化学的及び物理的性質
名前と識別子
-
- 4,7-dimethoxy-1H-Indole
- 4,7-DIMETHOXYINDOLE
- Oprea1_018159
- BP-10281
- 23876-39-3
- AKOS006274169
- E77209
- CS-0197071
- OUDGAYDZZUTPPC-UHFFFAOYSA-N
- Maybridge1_006440
- 1H-Indole, 4,7-dimethoxy-
- MFCD00178512
- DTXSID30333510
- HMS559M16
- 10W-0828
- SCHEMBL593491
-
- MDL: MFCD00178512
- インチ: InChI=1S/C10H11NO2/c1-12-8-3-4-9(13-2)10-7(8)5-6-11-10/h3-6,11H,1-2H3
- InChIKey: OUDGAYDZZUTPPC-UHFFFAOYSA-N
- ほほえんだ: COC1=C2C=CNC2=C(C=C1)OC
計算された属性
- せいみつぶんしりょう: 177.07903
- どういたいしつりょう: 177.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 34.2Ų
じっけんとくせい
- PSA: 34.25
4,7-dimethoxy-1H-Indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1221129-1g |
4,7-Dimethoxy-1H-indole |
23876-39-3 | 95% | 1g |
$850 | 2024-06-03 | |
Ambeed | A601630-50mg |
4,7-Dimethoxy-1H-indole |
23876-39-3 | 97% | 50mg |
$27.0 | 2025-02-26 | |
Apollo Scientific | OR322581-250mg |
4,7-Dimethoxy-1H-indole |
23876-39-3 | 97% | 250mg |
£127.00 | 2025-02-20 | |
abcr | AB340192-100 mg |
4,7-Dimethoxy-1H-indole; . |
23876-39-3 | 100mg |
€208.80 | 2023-04-26 | ||
Chemenu | CM234090-250mg |
4,7-Dimethoxy-1H-indole |
23876-39-3 | 95%+ | 250mg |
$305 | 2024-07-28 | |
Aaron | AR00I5B7-1g |
1H-Indole, 4,7-dimethoxy- |
23876-39-3 | 98% | 1g |
$356.00 | 2023-12-14 | |
A2B Chem LLC | AI45591-50mg |
4,7-Dimethoxyindole |
23876-39-3 | 95% | 50mg |
$35.00 | 2024-04-20 | |
A2B Chem LLC | AI45591-100mg |
4,7-Dimethoxyindole |
23876-39-3 | 95% | 100mg |
$52.00 | 2024-04-20 | |
Apollo Scientific | OR322581-100mg |
4,7-Dimethoxy-1H-indole |
23876-39-3 | 97% | 100mg |
£60.00 | 2025-02-20 | |
Ambeed | A601630-250mg |
4,7-Dimethoxy-1H-indole |
23876-39-3 | 97% | 250mg |
$85.0 | 2025-02-26 |
4,7-dimethoxy-1H-Indole 関連文献
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
4,7-dimethoxy-1H-Indoleに関する追加情報
4,7-Dimethoxy-1H-Indole (CAS No. 23876-39-3): A Comprehensive Overview
The compound 4,7-dimethoxy-1H-indole (CAS No. 23876-39-3) is a structurally unique organic molecule belonging to the indole family. Indoles are heterocyclic compounds consisting of a benzene ring fused to a pyrrole ring, and they are widely found in nature and utilized in various synthetic applications. The 4,7-dimethoxy substitution pattern on the indole skeleton introduces specific electronic and steric properties that make this compound particularly interesting for research and industrial purposes.
Recent studies have highlighted the potential of 4,7-dimethoxy-1H-indole in the field of medicinal chemistry. Its methoxy groups at positions 4 and 7 are known to exert significant influence on the molecule's pharmacokinetic properties, such as solubility and bioavailability. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, including potential drug candidates for treating neurodegenerative diseases and cancer. The indole core has been a focal point in drug discovery due to its ability to interact with various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes.
In terms of synthesis, 4,7-dimethoxy-1H-indole can be prepared through several routes, including the Perkin reaction and the Knorr pyrrole synthesis. These methods involve the strategic introduction of substituents on the indole ring to achieve the desired methoxy groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact.
The chemical structure of 4,7-dimethoxy-1H-indole is characterized by its planar aromatic system with two methoxy groups at positions 4 and 7. These groups contribute to the molecule's hydrophilicity and ability to form hydrogen bonds, which are critical for its interactions with biological systems. Computational studies have revealed that these substituents also modulate the electronic distribution across the indole ring, influencing its reactivity in various chemical transformations.
One of the most promising applications of 4,7-dimethoxy-1H-indole lies in its use as an intermediate in pharmaceutical chemistry. For instance, it has been employed in the synthesis of serotonin receptor agonists and antagonists, which are pivotal in treating conditions like depression and anxiety. The compound's ability to modulate these receptors has been validated through in vitro assays and preclinical studies.
Moreover, 4,7-dimethoxy-1H-indole has shown potential in materials science as well. Its aromatic stability makes it a candidate for use in organic semiconductors and optoelectronic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their electronic properties without compromising mechanical integrity.
In terms of environmental impact, while 4,7-dimethoxy-1H-indole itself is not classified as a hazardous substance under current regulations, its synthesis and application require careful consideration of eco-friendly practices. Researchers are increasingly adopting green chemistry principles to minimize waste and reduce energy consumption during its production.
Looking ahead, the versatility of 4,7-dimethoxy-1H-indole suggests that it will continue to play a significant role in both academic research and industrial applications. Its unique combination of structural features makes it an invaluable tool for exploring new frontiers in drug discovery and materials development.
23876-39-3 (4,7-dimethoxy-1H-Indole) 関連製品
- 35308-00-0(4-Methoxyacridin-9-ol)
- 58868-41-0(Quinoline,5,8-dimethoxy-)
- 21269-34-1(4-Hydroxy-8-methoxyquinoline)
- 3189-22-8(7-methoxy-1H-indole)
- 951-06-4(4,7-Phenanthroline,5-methoxy-)
- 31165-13-6(6,7-dimethoxy-1H-Indole)
- 57334-35-7(5-methoxy-8-Quinolinol)
- 27508-85-6(5,7-Dimethoxy Indole)
- 2228983-29-5(1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine)
- 2138368-71-3(3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole)
